molecular formula C22H20N2O2 B2671728 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide CAS No. 955636-06-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Cat. No. B2671728
CAS RN: 955636-06-3
M. Wt: 344.414
InChI Key: MZSZEPJSWWREOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, also known as A-7-naphthylisoquinoline, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoquinoline alkaloids and has been synthesized using various methods. In

Scientific Research Applications

Biosynthesis and Stress Response
The discovery of a novel biosynthetic pathway to isoquinoline alkaloids, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, highlights the unique metabolic routes plants can take in response to stress. This pathway, differing from the classical aromatic amino acid-derived pathway, involves the formation of both the isoquinoline and naphthalene portions from identical polyketide precursors. This stress-sensitive mechanism illustrates the plant's adaptive responses to environmental stimuli, where specific secondary metabolites are produced or halted in response to various stress factors, leading to the accumulation of alternative compounds like naphthoquinones under stress conditions (Bringmann & Feineis, 2001).

Anticancer Properties
Research on substituted 1,2,3,4-tetrahydroisoquinolines, closely related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, has shown promising anticancer properties. These compounds have been studied for their potential as anticancer agents, with specific derivatives displaying potent cytotoxicity against various cancer cell lines. The exploration of these derivatives emphasizes the importance of structural modification in enhancing biological activity and specificity towards cancer cells, paving the way for the development of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methodologies
Advancements in synthetic methodologies for tetrahydroisoquinoline derivatives, including those similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been reported. These methodologies facilitate the efficient synthesis of complex isoquinoline alkaloids, contributing to the exploration and development of novel compounds with potential pharmaceutical applications. Techniques such as microwave-assisted synthesis, multicomponent reactions, and catalysis play a critical role in improving the synthesis routes for these compounds, enabling more straightforward access to a variety of structurally diverse and biologically active molecules (Szatmári, Lázár, & Fülöp, 2006).

Chemical Diversity and Biological Activities
The structural diversity of naphthylisoquinoline alkaloids, which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide resembles, is closely linked to their wide range of biological activities. This group of natural products has been the subject of intensive study due to their antiviral, antiprotozoal, and antitumor properties. Their unique biosynthetic origins and the presence of several stereogenic centers and chiral axes contribute to their pharmacological interest, highlighting the potential of these compounds in drug development and the importance of understanding their biosynthesis and mechanism of action (Lombe, Feineis, & Bringmann, 2019).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15(25)24-12-11-16-9-10-19(13-18(16)14-24)23-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZEPJSWWREOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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